molecular formula C8H8N2O4 B158313 Methyl (4-nitrophenyl)carbamate CAS No. 1943-87-9

Methyl (4-nitrophenyl)carbamate

Cat. No. B158313
CAS RN: 1943-87-9
M. Wt: 196.16 g/mol
InChI Key: DAWCBJXIGOELKF-UHFFFAOYSA-N
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Patent
US04410697

Procedure details

A mixture of 5.88 g (0.03 mole) of methyl N-(4-nitrophenyl)-carbamate, 2.70 g (0.025 mole) of 3-aminomethyl-pyridine, 9.6 ml of Gemanin CS 302D (a mixture of N,N-dimethyl-C10-18 alkylamines sold by the firm Hoechst AG) and 50 ml of xylene is filled into a flask equipped with a 20 cm Vigreux column and a Dean-Stark trap, and the mixture is boiled for 2 hours. During this period 6 ml of a mixture of water, methanol and xylene accumulate in the trap. The mixture is filtered when hot, the crystalline end-product is washed twice with 5 ml of hot xylene, each, and then with a few amount of acetone and dried. 6.0 g (88.2%) of N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea are obtained; m.p.: 223°-225° C.
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
302D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethyl-C10-18 alkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:14])OC)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH2:15][CH2:16][C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1.O>C1(C)C(C)=CC=CC=1.CO>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11]([NH:15][CH2:16][C:17]2[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=2)=[O:14])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5.88 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(OC)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
NCC=1C=NC=CC1
Name
302D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
N,N-dimethyl-C10-18 alkylamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
mixture
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is filled into a flask
CUSTOM
Type
CUSTOM
Details
equipped with a 20 cm Vigreux column
FILTRATION
Type
FILTRATION
Details
The mixture is filtered when hot
WASH
Type
WASH
Details
the crystalline end-product is washed twice with 5 ml of hot xylene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each, and then with a few amount of acetone and dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(=O)NCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 88.2%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.